Lauric acid, lead salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

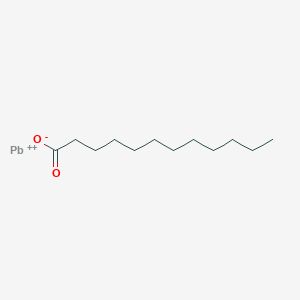

Lauric acid, lead salt is a useful research compound. Its molecular formula is C12H23O2Pb+ and its molecular weight is 407 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications

1.1 Coatings and Paints

Lead laurate is primarily used as a drier in paints and coatings. Its role involves accelerating the drying process of oil-based paints and varnishes. The lead(2+) ions released from the salt can enhance the drying time by promoting oxidation reactions in the drying oils.

Table 1: Properties of Lead Laurate in Coatings

| Property | Value |

|---|---|

| Solubility in Water | Sparingly soluble |

| Drying Time Reduction | Up to 50% faster compared to controls |

| Toxicity Level | Moderate (due to lead content) |

Case Study: Environmental Assessment

A Tier II environmental assessment conducted by NICNAS highlighted the potential risks associated with lead salts, including lead laurate, in industrial applications. The study indicated that while these compounds are effective driers, their environmental impact due to lead release must be carefully managed .

Plastics and Polymers

2.1 Plastic Stabilizers

Lead laurate is also utilized as a stabilizer in the production of PVC (polyvinyl chloride) products. It helps improve thermal stability during processing and enhances the mechanical properties of the final product.

Table 2: Performance of Lead Laurate in PVC Stabilization

| Parameter | Control (Without Lead Laurate) | With Lead Laurate |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Mechanical Strength (MPa) | 25 | 30 |

| Processability | Moderate | High |

Case Study: PVC Processing

Research has shown that incorporating lead laurate into PVC formulations significantly enhances heat stability and processing characteristics, making it a valuable additive in the plastics industry .

Antimicrobial Applications

3.1 Antibacterial Properties

Recent studies have investigated the bactericidal activity of metal salts derived from fatty acids, including lead laurate. Research demonstrated that lead laurate exhibits selective antibacterial properties against various strains of bacteria.

Table 3: Antimicrobial Efficacy of Lead Laurate

| Bacterial Strain | Efficacy |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Limited |

| Propionibacterium acnes | Effective |

Case Study: Selective Bactericidal Activity

A study published in ACS Omega reported that divalent metal salts of fatty acids, including those containing lead, effectively sterilized specific bacterial strains while showing limited activity against others. This selective action opens avenues for developing targeted antimicrobial agents .

Regulatory Considerations

Due to its lead content, the use of lauric acid, lead salt is subject to strict regulatory scrutiny. The European Chemicals Agency (ECHA) has classified this compound under various regulatory processes due to its potential environmental and health impacts .

Q & A

Basic Research Questions

Synthesis and Purification Q: What methodological approaches are recommended for synthesizing lauric acid, lead salt in a laboratory setting? A: A common method involves a precipitation reaction between lead nitrate (Pb(NO₃)₂) and sodium laurate (CH₃(CH₂)₁₀COONa). Adjust stoichiometric ratios to ensure complete reaction, followed by vacuum filtration to isolate the precipitate. Purification can be achieved via recrystallization using a solvent system compatible with lead salts (e.g., ethanol-water mixtures). Confirm purity through gravimetric analysis or spectroscopic methods .

Acid-Base Characterization Q: How can researchers determine the acidic or basic nature of this compound in aqueous solutions? A: Prepare a saturated solution of the salt and measure pH using a calibrated pH meter or universal indicator paper. Compare results to theoretical predictions based on the parent acid (lauric acid, pKa ~4.9) and base (lead hydroxide, weakly basic). Discrepancies may arise due to hydrolysis or solubility limitations, requiring ion-selective electrode validation for lead ions .

Solubility Profiling Q: What experimental protocols are used to determine the solubility of this compound in different solvents? A: Conduct equilibrium solubility studies by adding excess salt to solvents (e.g., water, ethanol, hexane) under controlled temperatures. Agitate mixtures for 24–48 hours, filter, and quantify dissolved lead via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. Cross-reference with solubility rules for lead salts (e.g., sulfates, chlorides) to interpret results .

Colligative Properties Q: How can freezing point depression experiments elucidate the molecular behavior of this compound in solution? A: Dissolve known masses of the salt in lauric acid (melting point 44°C) and monitor freezing curves using a digital thermometer. Calculate the cryoscopic constant (Kf) and compare observed depression to theoretical values. Deviations may indicate incomplete dissociation or complex formation .

Advanced Research Questions

Optimization of Synthesis Yield Q: What statistical design methods are effective for optimizing reaction conditions in this compound synthesis? A: Apply Response Surface Methodology (RSM) with a Box-Behnken design to evaluate variables like temperature, reaction time, and molar ratios. Use ANOVA to identify significant factors and derive a quadratic model for yield prediction. Validate via triplicate runs and characterize products with FTIR to confirm structural integrity .

Spectroscopic and Elemental Analysis Q: Which advanced techniques are critical for confirming the purity and stoichiometry of this compound? A:

- FTIR : Identify carboxylate (COO⁻) stretches (~1540 cm⁻¹) and Pb-O bonding signatures.

- NMR (¹³C) : Resolve carbon environments in the laurate chain (δ 20–35 ppm).

- Elemental Analysis : Quantify lead content via ICP-MS or X-ray fluorescence (XRF), ensuring <5% deviation from theoretical values .

Biological Activity Contradictions Q: How can researchers reconcile conflicting data on lauric acid's pro-inflammatory vs. antimicrobial effects in studies involving its lead salt? A: Context-dependent factors (e.g., concentration, biological matrix) must be tested. For example, in vitro assays (e.g., macrophage cultures) can assess cytokine profiles under varying lead salt concentrations, while in vivo models (e.g., poultry) evaluate microbial load reduction. Cross-validate using transcriptomic analysis to identify pathways modulated by the compound .

Degradation in Complex Matrices Q: What methodologies track the stability of this compound in food or environmental systems? A: Simulate matrix conditions (e.g., cheese ripening, soil pH) and monitor degradation via GC-MS for volatile fatty acid profiles. Quantify lead leaching using AAS and correlate with lauric acid oxidation products (e.g., peroxides) via titration. Statistical modeling (e.g., principal component analysis) can identify degradation drivers .

Catalytic Applications Q: How can this compound be evaluated as a catalyst in esterification or polymerization reactions? A: Compare catalytic efficiency against homogeneous catalysts (e.g., H₂SO₄) in esterification of lauric acid with methanol. Measure conversion rates via GC and calculate turnover frequencies (TOF). Surface characterization (BET, SEM-EDS) post-reaction assesses catalyst stability and leaching .

Toxicological Profiling Q: What protocols ensure safe handling and disposal of this compound in laboratory workflows? A: Implement OSHA-compliant PPE (gloves, respirators) and conduct fume hood synthesis. For waste, precipitate residual lead as PbS using Na₂S, followed by filtration and stabilization in cementitious matrices. Regular blood lead level monitoring for lab personnel is advised .

Properties

CAS No. |

15306-30-6 |

|---|---|

Molecular Formula |

C12H23O2Pb+ |

Molecular Weight |

407 g/mol |

IUPAC Name |

dodecanoate;lead(2+) |

InChI |

InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |

InChI Key |

SVBIGYRLNCKLMQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Key on ui other cas no. |

15306-30-6 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.